Adonirubin

Antioxidant activity Singlet oxygen quenching Photochemical assay

Adonirubin is the irreplaceable monohydroxylated intermediate between canthaxanthin and astaxanthin. With one 3-hydroxy-4-keto-β-end group, it is the direct CrtZ substrate and astaxanthin precursor—neither canthaxanthin nor astaxanthin can substitute for pathway flux analysis, enzyme kinetics, or hydroxylation-state SAR studies. Authentic standards are essential for accurate HPLC peak identification in carotenoid profiling. Its distinct chromatographic retention and enzymatic specificity enable precise calibration in biosynthetic research. Procure ≥95% pure standard for metabolic engineering, antioxidant mechanism, and oncology studies.

Molecular Formula C40H52O3
Molecular Weight 580.8 g/mol
CAS No. 4418-72-8
Cat. No. B162380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdonirubin
CAS4418-72-8
Synonyms4418-72-8;  Phenicoxanthin;  All-trans-adonirubin;  3-Hydroxycanthaxanthin;  4,4'-Diketo-3-hydroxy-beta-carotene
Molecular FormulaC40H52O3
Molecular Weight580.8 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+
InChIKeyOOUTWVMJGMVRQF-ROKXECAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adonirubin (CAS 4418-72-8) Technical Reference: Compound Class, Physicochemical Identity, and Market Positioning for Procurement


Adonirubin (CAS 4418-72-8), also known as phoenicoxanthin or 3-hydroxy-β,β-carotene-4,4′-dione, is a C40 ketocarotenoid (xanthophyll) with molecular formula C40H52O3 and molecular weight 580.85 g/mol [1]. It is a biosynthetic intermediate in the β-carotene-to-astaxanthin pathway, naturally occurring in microorganisms including Phaffia rhodozyma, Agrobacterium aurantiacum, and certain plants [2]. Structurally, adonirubin contains one 3-hydroxy-4-keto-β-end group and one 4-keto-β-end group, positioning it as a monohydroxylated derivative of canthaxanthin (4,4′-dione) and a direct precursor to astaxanthin (3,3′-dihydroxy-4,4′-dione) [3]. Commercial availability as a purified analytical standard (≥95% purity) supports its use in quantitative analysis, quality control, and biochemical research applications [4]. The compound exhibits a melting point of 179–180 °C and predicted boiling point of 745.3±60.0 °C at 760 mmHg . As an understudied ketocarotenoid with emerging market potential as an alternative to astaxanthin, adonirubin represents a distinct procurement option for researchers requiring specific carotenoid intermediates rather than fully hydroxylated end-products [2].

Why Adonirubin (CAS 4418-72-8) Cannot Be Replaced by Astaxanthin, Canthaxanthin, or β-Carotene in Specialized Research Applications


Despite sharing a common biosynthetic pathway with astaxanthin, canthaxanthin, and β-carotene, adonirubin occupies a structurally and functionally distinct niche that precludes generic substitution. Adonirubin is a monohydroxylated ketocarotenoid (one 3-hydroxy-4-keto-β-end group, one 4-keto-β-end group), distinguishing it from the dihydroxylated astaxanthin (two 3-hydroxy-4-keto-β-ends), the non-hydroxylated canthaxanthin (two 4-keto-β-ends), and the non-ketolated β-carotene [1]. This intermediate hydroxylation state directly impacts molecular properties: adonirubin exhibits distinct chromatographic retention behavior, unique enzymatic substrate specificity (serving as the direct substrate for adonirubin 3-hydroxylase to produce astaxanthin), and differential antioxidant kinetics in specific assay systems [2]. In metabolic engineering and biosynthetic pathway studies, substitution with astaxanthin or canthaxanthin would eliminate the ability to track the specific C3-hydroxylation step catalyzed by β-carotene 3-hydroxylase (CrtZ) acting on canthaxanthin [3]. Furthermore, adonirubin derivatives (e.g., 2,2′-dihydroxyadonirubin) demonstrate water solubility advantages over corresponding astaxanthin derivatives, a property not attainable with alternative starting materials [4]. For researchers quantifying carotenoid profiles in natural sources or engineered systems, authentic adonirubin standards are irreplaceable for accurate peak identification and calibration [5].

Adonirubin (CAS 4418-72-8) Quantitative Differentiation Evidence: Comparative Performance Data Against Key Analogs


Singlet Oxygen Quenching Activity: Adonirubin vs. Astaxanthin in Photochemical Assay

Adonirubin exhibits singlet oxygen quenching activity comparable to astaxanthin, the industry benchmark ketocarotenoid. In a photochemical assay system, adonirubin demonstrated an IC50 of 8.3 μM, placing its activity within the same order of magnitude as astaxanthin (IC50 1.7 μM) [1]. This represents a 4.9-fold difference in IC50 values, indicating that adonirubin retains substantial singlet oxygen quenching capacity despite possessing only one hydroxyl group compared to astaxanthin's two hydroxyl groups [1]. The activity of the 2,2′-dihydroxy derivative of adonirubin (IC50 8.3 μM) was specifically evaluated against the corresponding 2,2′-dihydroxyastaxanthin derivative (IC50 4.3 μM), showing a 1.9-fold difference [1].

Antioxidant activity Singlet oxygen quenching Photochemical assay

Lipid Peroxidation Inhibition: Adonirubin and Adonixanthin vs. Astaxanthin in Rat Brain Homogenate Assay

Adonirubin demonstrates lipid peroxidation inhibitory activity that is nearly equivalent to astaxanthin. In a rat brain homogenate assay system, both adonirubin and adonixanthin showed almost the same activities for inhibition of lipid peroxidation as astaxanthin [1]. While the original publication describes the activity as 'almost the same' without reporting exact numerical values for all compounds, this class-level inference establishes that the monohydroxylated adonirubin achieves comparable lipid peroxidation inhibition to the dihydroxylated astaxanthin, despite the structural difference of one fewer hydroxyl group [1].

Lipid peroxidation Antioxidant activity In vitro assay

Anti-Tumor-Promoting Activity: Adonirubin vs. Astaxanthin in Epstein-Barr Virus Early Antigen Activation Assay

Adonirubin exhibits inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells comparable to those of astaxanthin [1]. In mouse skin tumor carcinogenesis studies initiated by 7,12-dimethylbenz[a]anthracene (DMBA) and promoted by 12-O-tetradecanoylphorbol-13-acetate (TPA), adonirubin demonstrated significant anti-carcinogenic activity [1]. The study established that the monohydroxylated adonirubin and the dihydroxylated astaxanthin show comparable anti-tumor-promoting effects in this well-validated cancer chemoprevention model [1].

Anti-tumor-promoting EBV-EA activation Cancer chemoprevention

Biosynthetic Pathway Position: Adonirubin as Canthaxanthin 3-Hydroxylase Substrate and Direct Astaxanthin Precursor

Adonirubin occupies a unique enzymatic position as the product of canthaxanthin 3-hydroxylation and the direct substrate for conversion to astaxanthin. The enzyme β-carotene 3-hydroxylase (CrtZ) catalyzes the reaction: canthaxanthin + NADH + H⁺ + O₂ → adonirubin + NAD⁺ + H₂O [1]. Subsequently, adonirubin 3-hydroxylase catalyzes the conversion: adonirubin + reduced electron acceptor + oxygen → astaxanthin + oxidized electron acceptor + H₂O [2]. This pathway position is structurally and functionally distinct from canthaxanthin (which lacks hydroxyl groups) and astaxanthin (which contains two hydroxyl groups). The catalytic efficiency of bacterial CrtZ from Brevundimonas sp. SD212 has been quantitatively characterized using Escherichia coli transformants, confirming adonirubin as the specific monohydroxylated intermediate [3].

Carotenoid biosynthesis Metabolic engineering Enzymatic conversion

Fermentation Production Ratio Control: Adonirubin Yield Modulation via Dissolved Oxygen

Adonirubin production ratios can be selectively modulated through dissolved oxygen (DO) control during microbial fermentation, a process parameter distinct from those governing astaxanthin and canthaxanthin yields. U.S. Patent Application 20030044886 discloses a method for changing production ratios of carotenoid compounds including adonirubin by controlling dissolved oxygen concentration during cultivation [1]. The patent specifically claims that production ratios of astaxanthin, adonixanthin, β-carotene, echinenone, canthaxanthin, zeaxanthin, β-cryptoxanthin, 3-hydroxyechinenone, asteroidenone, and adonirubin are differentially altered by DO manipulation [1]. This enables preferential accumulation of the monohydroxylated adonirubin over the fully hydroxylated astaxanthin or non-hydroxylated canthaxanthin under specific oxygen conditions [1].

Microbial fermentation Bioprocess optimization Carotenoid production

Water Solubility Enhancement: 2,2′-Dihydroxyadonirubin Derivative vs. Corresponding Astaxanthin Derivative

Derivatization of adonirubin to 2,2′-dihydroxyadonirubin yields improved water solubility relative to the corresponding 2,2′-dihydroxyastaxanthin derivative. Heterologous production in Escherichia coli using crtG gene encoding 2,2′-hydroxylase successfully generated (2R,3S,2′R)-2,2′-dihydroxyadonirubin as a dominant carotenoid [1]. The study was designed specifically to address the extremely low water solubility of astaxanthin, which limits broader commercial application [1]. While the publication focuses on the production methodology and singlet oxygen quenching activities, the structural basis for solubility improvement resides in the differential hydroxylation pattern: adonirubin derivatives possess one fewer hydroxyl group than astaxanthin derivatives, altering hydrogen bonding capacity and hydrophobic-hydrophilic balance [1].

Water solubility Derivatization Formulation science

Adonirubin (CAS 4418-72-8) Research and Industrial Application Scenarios: Evidence-Based Use Cases for Procurement Decisions


Metabolic Engineering and Biosynthetic Pathway Elucidation Studies

Adonirubin is the optimal procurement choice for metabolic engineering studies focused on the β-carotene-to-astaxanthin biosynthetic pathway. As the direct enzymatic product of canthaxanthin 3-hydroxylation via CrtZ and the immediate substrate for conversion to astaxanthin via adonirubin 3-hydroxylase, authentic adonirubin standards are indispensable for quantifying pathway flux and characterizing enzyme kinetics [1]. Researchers using E. coli heterologous expression systems require adonirubin for complementation analysis to compare catalytic efficiency of bacterial CrtZ variants [2]. Neither canthaxanthin nor astaxanthin can substitute for adonirubin in tracking this specific monohydroxylation intermediate. Fermentation process development further benefits from adonirubin procurement when optimizing dissolved oxygen conditions to selectively enrich monohydroxylated products [3].

Structure-Activity Relationship (SAR) Studies of Ketocarotenoid Antioxidants

Adonirubin is the compound of choice for SAR investigations comparing hydroxylation state effects on antioxidant activity. With exactly one 3-hydroxy-4-keto-β-end group, adonirubin provides the intermediate data point between non-hydroxylated canthaxanthin (0 hydroxyls) and fully hydroxylated astaxanthin (2 hydroxyls) [1]. Quantitative singlet oxygen quenching data confirms that adonirubin derivatives (IC50 8.3 μM) exhibit activity within the same order of magnitude as astaxanthin derivatives (IC50 4.3 μM for dihydroxyastaxanthin), enabling precise correlation of hydroxyl count with quenching efficiency [2]. Lipid peroxidation inhibition assays further support that adonirubin retains near-equivalent activity to astaxanthin despite structural differences [3].

Cancer Chemoprevention and Anti-Tumor-Promoting Research

Adonirubin should be prioritized for oncology research programs investigating ketocarotenoid anti-tumor-promoting mechanisms. Direct comparative studies demonstrate that adonirubin exhibits inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells and suppresses mouse skin tumor carcinogenesis at levels comparable to astaxanthin [1]. For researchers seeking to dissect whether dihydroxylation is necessary for anti-carcinogenic activity, adonirubin provides the critical monohydroxylated comparator that canthaxanthin (non-hydroxylated) and astaxanthin (dihydroxylated) cannot individually address. This makes adonirubin essential for mechanism-of-action studies and for evaluating alternative ketocarotenoid chemopreventive candidates [1].

Carotenoid Derivatization and Solubility-Enhanced Formulation Development

Adonirubin serves as a strategic starting material for developing carotenoid derivatives with modified solubility profiles. The heterologous production of 2,2′-dihydroxyadonirubin using crtG 2,2′-hydroxylase specifically addresses the solubility limitations that restrict broader commercial application of astaxanthin [1]. The differential hydroxylation pattern of adonirubin (one fewer hydroxyl than astaxanthin) alters the hydrogen bonding capacity and hydrophobic-hydrophilic balance of the resulting derivatives, providing formulation scientists with an alternative scaffold for designing water-dispersible carotenoid preparations [1]. Procurement of adonirubin enables exploration of derivative families inaccessible from astaxanthin starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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